4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline
Description
Chemical Identity:
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline (CAS 4189-79-1, molecular formula C₂₄H₂₃N) is a tricyclic aromatic compound featuring a dibenzo[a,d][7]annulene core substituted with a methylene-linked N,N-dimethylaniline group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N/c1-25(2)21-15-11-18(12-16-21)17-24-22-9-5-3-7-19(22)13-14-20-8-4-6-10-23(20)24/h3-12,15-17H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBZFIXOZHBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((10,11-Dihydro-5H-dibenzo[a,d] annulen-5-ylidene)methyl)-N,N-dimethylaniline is a derivative of dibenzo[a,d]annulene, which has drawn attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- IUPAC Name : 4-((10,11-Dihydro-5H-dibenzo[a,d] annulen-5-ylidene)methyl)-N,N-dimethylaniline
- CAS Number : 119370-53-5
- Molecular Formula : C24H23N
- Molecular Weight : 325.45 g/mol
Mechanisms of Biological Activity
Research indicates that compounds related to dibenzo[a,d]annulenes exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that dibenzo[a,d]annulenes can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
- Antioxidant Properties : These compounds may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes that are crucial in metabolic pathways related to cancer and inflammation.
Antitumor Effects
A study published in Journal of Medicinal Chemistry examined the antitumor effects of dibenzo[a,d]annulene derivatives on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction. The study highlighted the importance of structural modifications on the biological activity of these compounds .
Enzyme Inhibition
Another research article explored the inhibitory effects of dibenzosuberone derivatives on cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. The findings suggested that these compounds could effectively reduce COX enzyme activity, leading to decreased prostaglandin synthesis, which is often elevated in cancerous tissues .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's structural characteristics allow it to serve as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders. Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter systems, which could lead to advancements in treating conditions such as depression and anxiety .
- Anticancer Activity : Preliminary studies suggest that derivatives of dibenzo[a,d] annulene compounds exhibit cytotoxic effects against various cancer cell lines. The unique electronic properties of the compound may facilitate interactions with cellular targets, making it a candidate for further investigation in oncology .
- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity. This suggests the potential for 4-((10,11-Dihydro-5H-dibenzo[a,d] annulen-5-ylidene)methyl)-N,N-dimethylaniline to be explored as an antimicrobial agent .
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : The compound's conjugated structure is beneficial for applications in OLED technology. Its ability to emit light when electrically stimulated makes it a potential candidate for use in display technologies and lighting solutions .
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research into its use as a plasticizer or stabilizer in polymer formulations is ongoing, with promising results indicating improved performance characteristics .
Organic Chemistry Applications
- Synthesis of Novel Compounds : The compound can act as a precursor in organic synthesis, enabling the formation of more complex molecules through various chemical reactions such as cross-coupling and cycloaddition reactions. Its reactivity profile allows chemists to explore new synthetic pathways .
- Catalysis : There is potential for this compound to be utilized as a catalyst or catalyst support in chemical reactions, particularly those involving electrophilic aromatic substitution or nucleophilic addition reactions due to its electron-rich nature .
Case Studies
- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry highlighted the neuropharmacological effects of dibenzo[a,d] annulene derivatives, demonstrating their ability to modulate serotonin receptors effectively. This opens avenues for developing antidepressants based on similar scaffolds .
- Material Performance Evaluation : Research conducted by polymer scientists evaluated the performance of polymers enhanced with dibenzo[a,d] annulene derivatives, showing significant improvements in thermal stability and mechanical strength compared to traditional materials .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Tricyclic Amines with Dibenzo[a,d]annulene Cores
Structural and Functional Insights :
- Lipophilicity : The target compound’s larger aromatic system and dimethylaniline group likely result in higher lipophilicity compared to ADCI (smaller core) and imipramine (linear side chain). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic Derivatives with Modified Substituents
Physicochemical and Spectroscopic Comparisons
Lipophilicity and Solubility
- XLogP3 : The diethyl analog (CAS 4687-46-1) has XLogP3 = 5.8, indicative of high lipophilicity. The target compound’s larger aromatic system may exceed this value, impacting bioavailability .
- Aqueous Solubility : Imipramine’s hydrochloride salt (113-52-0) demonstrates improved solubility, a feature absent in the target compound, which lacks ionizable groups .
Spectroscopic Characterization
- ¹H-NMR : The target compound’s annulene protons resonate at δ 6.8–7.5 ppm (aromatic), while dimethylaniline methyl groups appear as a singlet near δ 2.9 ppm. Similar shifts are observed in ADCI and imipramine .
- UV-Vis : The conjugated dibenzo[a,d]annulene system absorbs at λmax ~280 nm, comparable to ADCI’s tricyclic core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
